molecular formula C19H20ClNO2 B14968810 N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentanecarboxamide

N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentanecarboxamide

Cat. No.: B14968810
M. Wt: 329.8 g/mol
InChI Key: DCCVLSNKHBWBKY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a phenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions.

    Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, often using reagents like carboxylic acids or their derivatives.

    Substitution with 3-chloro-4-methoxyphenyl Group: This step involves the substitution of the phenyl ring with the 3-chloro-4-methoxyphenyl group, typically through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide: shares structural similarities with other substituted cyclopentane carboxamides and phenyl derivatives.

    N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide: can be compared to compounds like N-(3-chloro-4-methoxyphenyl)-1-phenylcyclohexane-1-carboxamide and N-(3-chloro-4-methoxyphenyl)-1-phenylcyclobutane-1-carboxamide.

Uniqueness

The unique combination of the 3-chloro-4-methoxyphenyl group with the cyclopentane ring and carboxamide functionality imparts distinct chemical and biological properties to N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20ClNO2

Molecular Weight

329.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C19H20ClNO2/c1-23-17-10-9-15(13-16(17)20)21-18(22)19(11-5-6-12-19)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22)

InChI Key

DCCVLSNKHBWBKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)Cl

Origin of Product

United States

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